Halofantrina

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

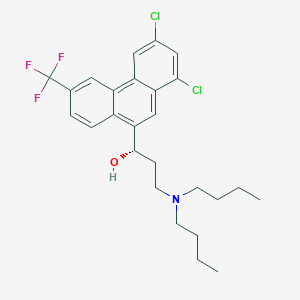

Halofantrine is a member of phenanthrenes.

科学研究应用

Pharmacological Profile

Halofantrine acts as a blood schizonticide, targeting the asexual stages of the Plasmodium parasite within the bloodstream. Its mechanism of action involves forming toxic complexes with ferritoporphyrin IX, which disrupts the membrane integrity of the parasite, leading to cell death . This action makes it particularly effective against multi-drug resistant strains of Plasmodium falciparum, including those resistant to mefloquine and chloroquine .

Clinical Applications

-

Treatment of Malaria :

- Halofantrine is primarily indicated for treating uncomplicated malaria caused by P. falciparum and is particularly useful in regions where resistance to other antimalarials has been documented . Clinical studies have shown that halofantrine can significantly reduce parasitemia levels in patients with malaria, demonstrating its efficacy as a first-line treatment option .

-

Comparative Efficacy Studies :

- Research comparing halofantrine with traditional treatments like chloroquine has shown that halofantrine can be more effective in specific contexts. For instance, a study indicated that halofantrine at a dose of 25 mg/kg was comparable in efficacy to alternative treatments in reducing parasitemia levels in infected mice models .

Emerging Research Applications

-

Combination Therapies :

- Recent studies have explored the use of halofantrine in combination with other compounds to enhance antimalarial efficacy. For example, combining halofantrine with curcumin has shown promising results in vitro against chloroquine-resistant strains of P. falciparum, indicating potential synergistic effects that could improve treatment outcomes .

-

Antiparasitic Activity Beyond Malaria :

- Halofantrine's antiparasitic properties have led researchers to investigate its effectiveness against other protozoan infections. Preliminary findings suggest that it may have potential applications in treating diseases caused by different protozoan parasites, although further research is needed to establish these effects conclusively.

-

Potential Anticancer Activity :

- Emerging studies are investigating the repurposing of halofantrine for anticancer applications due to its ability to induce apoptosis in certain cancer cell lines. The drug's mechanism involving membrane disruption may be beneficial in targeting cancer cells, similar to its action on malaria parasites .

Table 1: Summary of Clinical Studies on Halofantrine

属性

分子式 |

C26H30Cl2F3NO |

|---|---|

分子量 |

500.4 g/mol |

IUPAC 名称 |

(1S)-3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol |

InChI |

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3/t25-/m0/s1 |

InChI 键 |

FOHHNHSLJDZUGQ-VWLOTQADSA-N |

SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |

手性 SMILES |

CCCCN(CCCC)CC[C@@H](C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |

规范 SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。